molecular formula C14H16BrF2NO2 B13678988 Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate

Cat. No.: B13678988
M. Wt: 348.18 g/mol
InChI Key: KCOFPWWBAZKKQN-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate (C₁₄H₁₆BrF₂NO₂, MW 348.19) is a brominated indoline derivative featuring a difluoromethyl substituent at the 6-position and a tert-butyl carbamate protective group at the 1-position . Its CAS number (1936430-30-6) and MDL identifier (MFCD31716694) confirm its structural uniqueness among fluorinated indoline analogs.

Properties

Molecular Formula

C14H16BrF2NO2

Molecular Weight

348.18 g/mol

IUPAC Name

tert-butyl 5-bromo-6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C14H16BrF2NO2/c1-14(2,3)20-13(19)18-5-4-8-6-10(15)9(12(16)17)7-11(8)18/h6-7,12H,4-5H2,1-3H3

InChI Key

KCOFPWWBAZKKQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an indoline derivative, followed by the introduction of a difluoromethyl group. The final step involves the protection of the indoline nitrogen with a tert-butyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline derivatives.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituent (Position 6) Molecular Weight Key Functional Features
Target Compound Difluoromethyl 348.19 Bromine (C-5), tert-butyl carbamate (C-1)
tert-Butyl 5-bromo-6-[[tert-butyl(dimethyl)silyl]oxymethyl]indoline-1-carboxylate (D4) Silyl ether ~480 (estimated) Acid-labile silyl protection, bromine (C-5)
tert-Butyl 5-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)indoline-1-carboxylate Boronate ester ~420 (estimated) Methoxy (C-5), boronate for Suzuki coupling
tert-Butyl 5-bromo-6-nitro-1H-indazole-1-carboxylate Nitro 342.15 Nitro group (C-6), indazole core

Key Observations :

  • Difluoromethyl vs. Silyl Ether (D4) : The target compound’s difluoromethyl group offers metabolic stability and reduced polarity compared to the silyl ether in D4, which requires deprotection under acidic conditions .
  • Bromine vs. Methoxy/Boronate (Compound 275) : Bromine at C-5 enables cross-coupling (e.g., Suzuki), whereas methoxy/boronate groups in Compound 275 facilitate alternative reactivity pathways .
  • Nitro Group (Indazole Derivative) : The nitro-substituted indazole analog has a lower molecular weight (342.15) but higher density (1.63 g/cm³) and acidity (pKa ≈ -5.04), highlighting the electron-withdrawing effects of nitro versus difluoromethyl .

Fluorination Impact on Physicochemical Properties

Table 2: Fluorinated Substituent Comparisons

Compound Fluorine Substituent LogP (Predicted) Metabolic Stability
Target Compound Difluoromethyl (-CF₂H) ~2.8 High (resists oxidation)
Compound with Trifluoromethyl (-CF₃) Trifluoromethyl ~3.5 Very high
Non-fluorinated Analog (Hypothetical) Methyl (-CH₃) ~2.0 Low

Key Findings :

  • Difluoromethyl (-CF₂H) : Balances lipophilicity (LogP ~2.8) and steric bulk, improving membrane permeability relative to methyl groups while avoiding the excessive hydrophobicity of trifluoromethyl (-CF₃) .
  • Trifluoromethyl (-CF₃) : Higher LogP (~3.5) enhances bioavailability but may reduce solubility, a trade-off critical in drug design .

Biological Activity

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, a bromine atom at the 5-position, and a difluoromethyl group at the 6-position of the indoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

  • Molecular Formula : C13H14BrF2N1O2
  • Molecular Weight : Approximately 296.16 g/mol
  • CAS Number : 651780-02-8

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

Anticancer Properties

  • Mechanism of Action : The compound has been studied for its ability to induce apoptosis in various cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death.
  • Cell Lines Tested :
    • MCF-7 (human breast adenocarcinoma)
    • U-937 (human adult acute monocytic leukemia)
    • CEM-13 (human childhood T acute lymphoblastic leukemia)

Case Studies and Findings

A series of studies have demonstrated the efficacy of this compound against cancer cells:

Study ReferenceCell LineIC50 Value (µM)Mechanism
MCF-74.5Apoptosis induction via caspase activation
U-9373.2Cell cycle arrest and apoptosis
CEM-132.5Increased p53 expression and caspase cleavage

Structural Comparisons

The unique structure of this compound allows it to be compared with other similar compounds:

Compound NameCAS NumberKey FeaturesSimilarity Index
Tert-butyl 6-bromoindoline-1-carboxylate147621-26-9Lacks difluoromethyl group0.88
Tert-butyl 5-(hydroxymethyl)-indole-1-carboxylate279255-90-2Hydroxymethyl instead of difluoromethyl0.83
Tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate1187932-64-4Different position of bromine0.88

These comparisons highlight how the difluoromethyl group may confer unique biological activities not found in its analogs.

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Material Science : Due to its structural properties that may lend themselves to various chemical transformations.

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